molecular formula C12H10N2O3 B11727005 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile

Cat. No.: B11727005
M. Wt: 230.22 g/mol
InChI Key: WYFRJKLUFWTNAF-UHFFFAOYSA-N
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Description

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile is a complex organic compound characterized by its unique structure, which includes a methoxyimino group, a benzofuran ring, and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a benzofuran derivative with a methoxyimino compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl or amine derivatives.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with biological molecules, while the benzofuran ring may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile
  • 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanenitrile

Uniqueness

Compared to similar compounds, 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile is unique due to its specific structural arrangement, which may confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-methoxyimino-2-(3-oxo-1H-2-benzofuran-1-yl)propanenitrile

InChI

InChI=1S/C12H10N2O3/c1-16-14-7-8(6-13)11-9-4-2-3-5-10(9)12(15)17-11/h2-5,7-8,11H,1H3

InChI Key

WYFRJKLUFWTNAF-UHFFFAOYSA-N

Canonical SMILES

CON=CC(C#N)C1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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